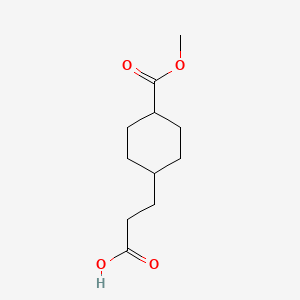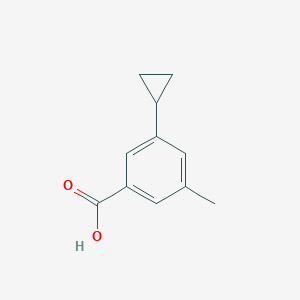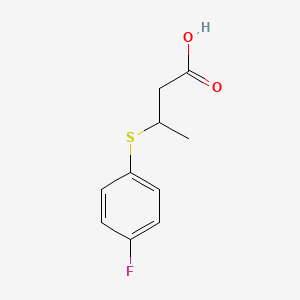
trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid: is an organic compound with a unique structure that includes a cyclohexyl ring substituted with a methoxycarbonyl group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid typically involves the esterification of cyclohexanecarboxylic acid derivatives followed by subsequent functional group transformations. One common method includes the use of methoxycarbonylation reactions under controlled conditions to introduce the methoxycarbonyl group onto the cyclohexyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using catalysts to enhance reaction efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or alkoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester and carboxylic acid groups.
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials that require specific functional groups for enhanced properties.
Mécanisme D'action
The mechanism by which trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid exerts its effects involves interactions with various molecular targets. The ester and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and receptor binding, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Trans 3-(4-(Tert-Butoxycarbonyl)cyclohexyl)propanoic acid: Similar structure but with a tert-butoxycarbonyl group instead of a methoxycarbonyl group.
Trans 3-(4-(Methoxycarbonyl)cyclohexyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.
Uniqueness: Trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The methoxycarbonyl group offers unique electronic properties that can influence the compound’s behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C11H18O4 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
3-(4-methoxycarbonylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C11H18O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h8-9H,2-7H2,1H3,(H,12,13) |
Clé InChI |
QBQPWNZJRPILOD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC(CC1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12068276.png)
![Adenosine, N-[(2-methoxyphenyl)methyl]-](/img/structure/B12068283.png)
![[[4-(6-Aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12068290.png)



![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)


![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)
![(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester](/img/structure/B12068367.png)



